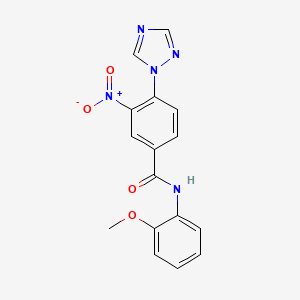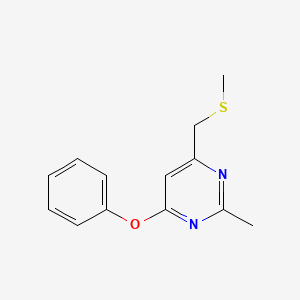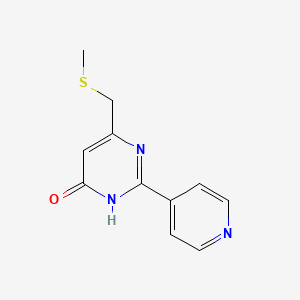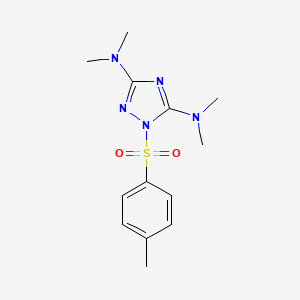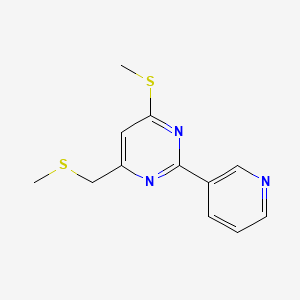
4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine
Vue d'ensemble
Description
4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antifungal and antimicrobial properties. In animal studies, it has been shown to have hypoglycemic and hypolipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity level. It has also been shown to have good stability under various conditions. However, the compound has some limitations. It is relatively expensive, which may limit its use in large-scale experiments. It also has limited solubility in some solvents, which may affect its bioavailability.
Orientations Futures
There are several future directions related to 4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another direction is to investigate its potential as a pesticide and herbicide. Further studies are needed to evaluate its efficacy and safety in different crops and environments. In material science, there is potential for the development of new organic electronic devices based on this compound. Further studies are needed to explore its electronic properties and potential applications.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various scientific fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antifungal properties. In agriculture, it has been investigated as a potential pesticide and herbicide. In material science, it has been studied for its potential applications in the development of organic electronic devices.
Propriétés
IUPAC Name |
4-methylsulfanyl-6-(methylsulfanylmethyl)-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-16-8-10-6-11(17-2)15-12(14-10)9-4-3-5-13-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHXGRVOUUZUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CN=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)
